tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate
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Overview
Description
tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate is a chemical compound with the molecular formula C11H12BrClN2O2 It is a derivative of pyridine and contains functional groups such as bromine, chlorine, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate typically involves the reaction of 2-bromo-5-chloro-6-cyanopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitrogen and carbon atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Reduction Reactions: Formation of amine derivatives.
Oxidation Reactions: Formation of oxidized pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism of action of tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of functional groups such as bromine, chlorine, and nitrile allows it to form various interactions, including hydrogen bonds, van der Waals forces, and covalent bonds, with its targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
- tert-Butyl (2-bromo-4-chloropyridin-3-yl)carbamate
- tert-Butyl (2-bromo-5-chloropyridin-3-yl)carbamate
Uniqueness
tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate is unique due to the presence of the nitrile group at the 6-position of the pyridine ring. This functional group imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H11BrClN3O2 |
---|---|
Molecular Weight |
332.58 g/mol |
IUPAC Name |
tert-butyl N-(2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H11BrClN3O2/c1-11(2,3)18-10(17)16-7-4-6(13)8(5-14)15-9(7)12/h4H,1-3H3,(H,16,17) |
InChI Key |
DTPKQPRSJAARFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(N=C1Br)C#N)Cl |
Origin of Product |
United States |
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